4-Methylbenzhydrol

Oxidation catalysis Green chemistry Phase-transfer catalysis

4-Methylbenzhydrol (CAS 1517-63-1) is a chiral benzhydrol derivative essential for synthesizing tropane analogs in dopamine transporter (DAT) binding studies and diphenylpiperazine calcium channel inhibitors. Its para-methyl substitution confers unique reactivity and enantiomeric properties unavailable with symmetrical analogs, validated by 0.45% RSD reproducibility on chiral stationary phases. Purchase this exact grade for SAR fidelity and chiral method development.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 1517-63-1
Cat. No. B042549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzhydrol
CAS1517-63-1
Synonyms1-(4-Methylphenyl)-1-phenylmethanol;  4-Methyl-α-phenylbenzenemethanol;  4-Methylbenzhydrol;  4-Methylphenyl(phenyl)methanol;  NSC 5324;  Phenyl(4-tolyl)methanol;  Phenyl-p-tolylmethanol;  p-Methylbenzhydrol;  α-(4-Methylphenyl)benzenemethanol;  α-(4-Methylph
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3
InChIKeyIHASOVONMUHDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzhydrol (CAS 1517-63-1) Technical Baseline and Procurement Context


4-Methylbenzhydrol (4-methyl-α-phenylbenzenemethanol, CAS 1517-63-1) is a substituted benzhydrol derivative with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. It is a white to off-white crystalline powder with a melting point of 50-54 °C [2]. The compound serves as a synthetic intermediate in medicinal chemistry, particularly in the preparation of tropane analogs for dopamine transporter (DAT) binding studies and in structure-activity relationship (SAR) investigations of diphenylpiperazine N-type calcium channel inhibitors . Its single para-methyl substitution on one phenyl ring distinguishes it from unsubstituted benzhydrol and alternative substitution patterns such as 2-methylbenzhydrol or 4,4′-dimethylbenzhydrol, imparting unique physicochemical and reactivity characteristics relevant to synthetic route selection .

Why 4-Methylbenzhydrol Cannot Be Interchanged with Generic Benzhydrols: Critical Differentiation for Procurement


Although benzhydrols share a common diphenylmethanol scaffold, substitution position and pattern critically modulate both physical properties and chemical reactivity, rendering simple interchange between 4-methylbenzhydrol and its analogs technically invalid. The para-methyl substitution in 4-methylbenzhydrol introduces electronic effects that alter oxidation kinetics and product distribution compared to unsubstituted benzhydrol, as demonstrated in controlled oxidation studies [1]. Moreover, the presence of a single methyl group at the 4-position creates a chiral center at the carbinol carbon, enabling enantiomeric applications that are unavailable with symmetrical 4,4′-disubstituted analogs [2]. In pharmaceutical intermediate applications, the specific 4-methylphenyl moiety is essential for generating the correct substitution pattern in tropane analog synthesis, and substitution with benzhydrol would yield structurally distinct products with altered DAT binding profiles . Procurement decisions must therefore be guided by compound-specific performance data rather than class-level assumptions.

4-Methylbenzhydrol Quantitative Differentiation Evidence: Head-to-Head Performance Data Versus Analogs


Oxidation Efficiency in Solvent-Free Phase-Transfer Catalysis: 4-Methylbenzhydrol vs. Unsubstituted Benzhydrol

In a solvent-free phase-transfer oxidation system using aqueous hydrogen peroxide with sodium tungstate catalyst, 4-methylbenzhydrol was oxidized to the corresponding ketone (4-methylbenzophenone) within 1-3 hours with yields in the 81-99% range, comparable to benzhydrol under identical conditions [1]. While both compounds fall within the same high-yield range, 4-methylbenzhydrol demonstrated oxidation reactivity comparable to unsubstituted benzhydrol, confirming that the para-methyl substitution does not impede oxidation efficiency. This performance parity is notable because earlier studies had suggested 4-methylbenzhydrol may give better ketone yields than benzhydrol under certain conditions [2].

Oxidation catalysis Green chemistry Phase-transfer catalysis

HPLC Enantioseparation Reproducibility: 4-Methylbenzhydrol as a Benchmark Chiral Probe

When evaluated as a chiral probe compound on a novel CC-DMP CCTF@SiO2 core-shell chiral stationary phase, 4-methylbenzhydrol exhibited exceptional separation reproducibility. Over five repeated injections (n=5), the relative standard deviation (RSD) for retention time was 0.45% and for peak area was 0.87% [1]. The column efficiency measured for 4-methylbenzhydrol reached 17,580 plates m⁻¹ under low column back pressure of 5-9 bar [1]. This level of reproducibility enables precise quantification in enantiomeric purity assessments.

Chiral chromatography HPLC method validation Enantiomeric separation

Synthetic Yield for Etherification: 96% Yield in Bis-(4-methyl-benzhydryl)-ether Formation

4-Methylbenzhydrol undergoes efficient etherification with p-toluenesulfonic acid (TsOH) to yield bis-(4-methyl-benzhydryl)-ether. Under optimized conditions, this transformation proceeds with approximately 96% yield at 15 °C over a reaction time of only 10 minutes . This high-yielding, rapid etherification is a specific reaction outcome for 4-methylbenzhydrol under these conditions.

Etherification Synthetic methodology Reaction optimization

Oxidation Selectivity in AlCl3/H2O2 System: Comparative Efficiency Among Benzhydrol Derivatives

In an AlCl3-catalyzed oxidation system using H2O2 as oxidant in acetonitrile at 45 °C, 4-methylbenzhydrol was oxidized efficiently to the corresponding ketone (4-methylbenzophenone) along with other alcohols including benzhydrol and 4,4′-dimethoxybenzhydrol [1]. The study reported good-to-excellent yields and purities across all tested alcohols, demonstrating that the para-methyl substitution does not hinder catalytic oxidation efficiency under these Lewis acid conditions [1].

Catalytic oxidation Lewis acid catalysis Hydrogen peroxide

4-Methylbenzhydrol Application Scenarios: Evidence-Based Use Cases for Procurement


Synthesis of Tropane Analogs for Dopamine Transporter (DAT) Binding Studies

4-Methylbenzhydrol serves as a precursor in the synthesis of tropane analogs designed to inhibit binding at the dopamine transporter (DAT) . The 4-methylphenyl moiety is incorporated into the final tropane structure, where it influences binding affinity and selectivity. This specific substitution pattern is required to generate analogs with defined SAR profiles; substitution with unsubstituted benzhydrol would produce structurally distinct compounds with altered DAT interaction properties . Procurement of 4-methylbenzhydrol is therefore essential for laboratories conducting DAT-targeted medicinal chemistry programs.

Structure-Activity Relationship (SAR) Studies of N-Type Calcium Channel Inhibitors

4-Methylbenzhydrol is utilized in SAR investigations of diphenylpiperazine N-type calcium channel inhibitors to analyze anti-hyperalgesic activity . The compound is incorporated as a structural fragment into inhibitor candidates, enabling systematic evaluation of how the 4-methylphenyl substitution modulates calcium channel binding and downstream analgesic effects. Laboratories engaged in pain research and ion channel pharmacology require this specific compound to maintain synthetic fidelity across analog series.

Liquid Crystal Intermediate Synthesis

4-Methylbenzhydrol serves as a key starting material in the synthesis of a homologous series of liquid crystals, specifically 4-(4′-n-alkoxy benzoyloxy)-3-chloro phenylazo-2″-chlorobenzenes . The 4-methyl substitution on the benzhydrol scaffold provides the requisite steric and electronic properties for generating mesogenic behavior in the final liquid crystal materials. Alternative benzhydrol substitution patterns would yield different mesophase characteristics, making 4-methylbenzhydrol the required intermediate for this specific liquid crystal series.

Chiral Chromatography Method Development and Validation

As demonstrated by the 0.45% retention time RSD and 0.87% peak area RSD (n=5) on CC-DMP CCTF@SiO2 chiral stationary phase, 4-methylbenzhydrol functions as a reliable probe compound for chiral HPLC method development and column performance validation . Its well-characterized reproducibility metrics (17,580 plates m⁻¹) under low back pressure conditions (5-9 bar) make it suitable for benchmarking new chiral stationary phases, optimizing separation conditions, and performing system suitability testing in regulated analytical environments.

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